molecular formula C23H28N4O3 B13357570 1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide

1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide

Cat. No.: B13357570
M. Wt: 408.5 g/mol
InChI Key: ZOICTOAFBXKQOM-UHFFFAOYSA-N
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Description

1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a tetrahydropyran ring, and an indole moiety

Preparation Methods

The synthesis of 1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrole and tetrahydropyran intermediates, followed by their coupling with the indole moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

1-methyl-N-[2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]ethyl]indole-2-carboxamide

InChI

InChI=1S/C23H28N4O3/c1-26-19-7-3-2-6-18(19)16-20(26)22(29)25-11-10-24-21(28)17-23(8-14-30-15-9-23)27-12-4-5-13-27/h2-7,12-13,16H,8-11,14-15,17H2,1H3,(H,24,28)(H,25,29)

InChI Key

ZOICTOAFBXKQOM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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